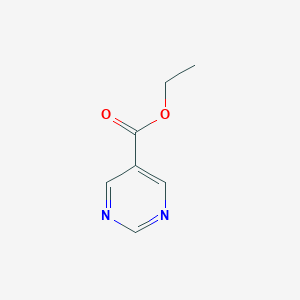

Ethyl 5-pyrimidinecarboxylate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-8-5-9-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWDQAKDVQNVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400994 | |

| Record name | ethyl 5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40929-50-8 | |

| Record name | ethyl 5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-pyrimidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Ethyl 5 Pyrimidinecarboxylate and Its Derivatives

Classical Synthetic Approaches

Classical methods for the synthesis of ethyl 5-pyrimidinecarboxylate and its derivatives have long been established, providing foundational strategies for constructing the pyrimidine (B1678525) core and introducing the desired carboxylate functionality.

Esterification Reactions

Esterification represents a direct and fundamental approach to producing this compound from its corresponding carboxylic acid.

Acid-Catalyzed Ester Formation

The Fischer esterification is a classic method for converting carboxylic acids to esters. masterorganicchemistry.com In this reaction, pyrimidine-5-carboxylic acid is treated with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, ethanol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the ethanol. masterorganicchemistry.com Subsequent dehydration yields the final ester product, this compound, and water. masterorganicchemistry.com The efficiency of this method can be high, with some procedures reporting excellent yields. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution is a versatile method for introducing the ethyl carboxylate group or other functionalities onto a pre-existing pyrimidine ring. This approach is particularly useful when the starting pyrimidine contains a suitable leaving group at the 5-position.

The introduction of various groups, including the ethyl carboxylate moiety, can be achieved through nucleophilic substitution on a pyrimidine ring bearing appropriate leaving groups. For instance, a halogenated pyrimidine can serve as a precursor. The synthesis of related derivatives, such as ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate, can be achieved via nucleophilic substitution reactions. smolecule.comontosight.ai In a multi-step synthesis, the pyrimidine ring is first constructed, followed by the introduction of functional groups like amino and ethylthio groups through substitution reactions. smolecule.comontosight.ai Similarly, the synthesis of ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate involves the introduction of the naphthyloxy group via a nucleophilic aromatic substitution reaction, where 2-naphthol (B1666908) reacts with a halogenated pyrimidine intermediate.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of pyrimidine rings, often allowing for the direct incorporation of the this compound functionality in a single step from acyclic precursors.

One-pot condensation methods are popular for synthesizing heterocyclic compounds due to their efficiency, shorter reaction times, and simpler product isolation. scholarsresearchlibrary.com For instance, aryl and heteroaryl substituted pyrimidines can be synthesized through a one-pot reaction involving an aldehyde, ethyl cyanoacetate, and guanidine (B92328) nitrate, using piperidine (B6355638) as a catalyst in an aqueous medium. scholarsresearchlibrary.com This method proceeds via an initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization. scholarsresearchlibrary.com

The synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate can be achieved through the reaction of diethyl 2-(ethoxymethylene)malonate with formamidine (B1211174) acetate (B1210297) in dimethylformamide (DMF). The reaction is typically refluxed for several hours and can achieve a high yield of around 90%.

Biginelli Reaction Protocols

The Biginelli reaction, first reported in 1891, is a well-established multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). mdpi.comevitachem.comwikipedia.org This reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org The resulting dihydropyrimidinone scaffold can be further functionalized. evitachem.com

Numerous modifications to the original Biginelli reaction have been developed to improve yields and expand the scope of accessible derivatives. These modifications often involve the use of different catalysts and reaction conditions, such as microwave irradiation. brieflands.commdpi.com For example, vanadyl sulfate (B86663) (VOSO₄) has been used as a catalyst under solvent-free microwave irradiation conditions to synthesize 3,4-dihydro-1H-pyrimidine-2-thiones/ones in high yields with significantly reduced reaction times. niscpr.res.in The starting material for some complex thiazolo[3,2-a]pyrimidine derivatives, ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is synthesized via a Biginelli reaction using 4-methylbenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a SnCl₂·2H₂O catalyst. mdpi.com

The following table provides examples of catalysts and conditions used in Biginelli reactions for the synthesis of pyrimidine derivatives.

| Catalyst | Reaction Conditions | Starting Materials | Product Type | Reference |

| HCl | Ethanol, Reflux | Aromatic aldehyde, Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinones | mdpi.com |

| VOSO₄ | Solvent-free, Microwave | Aldehyde, Urea/Thiourea, β-ketoester | Dihydropyrimidin-2-thione/one | niscpr.res.in |

| SnCl₂·2H₂O | Not specified | 4-Methylbenzaldehyde, Ethyl acetoacetate, Thiourea | Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | mdpi.com |

| Iodine | Microwave irradiation, Solvent-free | 4-Iodobenzaldehyde, Methyl acetoacetate, Thiourea | Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate | mdpi.com |

Multi-Component Condensation Strategies

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like pyrimidine derivatives in a single step, offering atom and step economy. nih.gov

A four-component reaction strategy has been developed for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF) using a palladium-catalyzed oxidative process. nih.gov In this reaction, DMF serves as a dual synthon, providing both a carbon atom and the amide functionality. nih.gov Another sustainable approach involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgsci-hub.se This reaction proceeds through a sequence of condensation and dehydrogenation steps. acs.orgsci-hub.se

A four-component modification of the Biginelli reaction has also been reported. biomedres.usnih.gov For instance, the reaction of methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol (B129727) in the presence of sodium hydrogen sulfate yields methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. biomedres.us An operationally simple, one-pot, three-step tandem method engaging four substrates (triphosgene, arylamine, ethyl acetoacetate, and substituted ureas) with triethylamine (B128534) as a catalyst has been developed to produce 4-arylamino-5-carboxyl pyrimidine derivatives in high yields. researchgate.netjocpr.com

The table below summarizes various multi-component strategies for the synthesis of pyrimidine derivatives.

| Number of Components | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Three | Aldehyde, Ethyl cyanoacetate, Guanidine nitrate | Piperidine, Aqueous media | Aryl/Heteroaryl substituted pyrimidines | scholarsresearchlibrary.com |

| Four | Amidines, Styrene, DMF | Palladium-catalyzed oxidation | Pyrimidine carboxamides | nih.gov |

| Three | Amidines, Alcohols | Iridium-pincer complex | Alkylated/Arylated pyrimidines | acs.orgsci-hub.se |

| Four | Methyl aroylpyruvate, Aromatic aldehyde, Urea/Thiourea, Methanol | Sodium hydrogen sulfate | Methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates | biomedres.us |

| Four | Triphosgene, Arylamine, Ethyl acetoacetate, Substituted ureas | Triethylamine | 4-Arylamino-5-carboxyl pyrimidine derivatives | researchgate.netjocpr.com |

Specific Reagent Condensations (e.g., Benzaldehyde (B42025) Derivatives with Ethyl Cyanoacetate)

The synthesis of pyrimidine derivatives through condensation reactions is a foundational strategy. A notable example is the Biginelli reaction and its variations, which involve the multicomponent condensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative. Specifically, the condensation of benzaldehyde derivatives, ethyl cyanoacetate, and thiourea is a well-established method for producing substituted pyrimidines.

This reaction is typically conducted in ethanol in the presence of a base like potassium carbonate. For instance, the synthesis of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles has been achieved through the prolonged heating of benzaldehyde, ethyl cyanoacetate, and thiourea. Another variation involves the Biginelli condensation of thiourea, ethyl cyanoacetate, and 2,4-dichlorobenzaldehyde (B42875) in a basic medium to yield a thiouracil derivative, which can be further modified. These condensation reactions provide a direct and versatile route to highly functionalized pyrimidine rings, which are precursors to or analogues of this compound.

| Reagent 1 | Reagent 2 | Reagent 3 | Catalyst/Conditions | Product Type |

| Benzaldehyde Derivative | Ethyl Cyanoacetate | Thiourea | K₂CO₃, Ethanol, Heat | 6-Aryl-pyrimidine-5-carbonitrile |

| 2,4-Dichlorobenzaldehyde | Ethyl Cyanoacetate | Thiourea | Basic Medium | Thiouracil Derivative |

| Aldehyde | β-Ketoester | Urea/Thiourea | Acid Catalyst | Dihydropyrimidinone (DHPM) |

Advanced Synthetic Strategies

Modern organic synthesis has introduced several advanced strategies to improve the efficiency, selectivity, and environmental footprint of producing pyrimidine derivatives. These include one-pot techniques, metal-assisted functionalization, and the use of external energy sources like ultrasound.

One-Pot Synthesis Techniques

One-pot synthesis, particularly through multicomponent reactions (MCRs), represents a highly efficient approach to complex molecules like this compound from simple precursors in a single step. The Biginelli reaction is a classic example of a one-pot cyclocondensation used to create polyfunctionalized dihydropyrimidines. Research has demonstrated the one-pot synthesis of ethyl pyrimidine-5-carboxylate by utilizing a pyrimidin-5-yl-lithium intermediate.

Metalation and Subsequent Functionalization (e.g., Pyrimidin-5-yl-lithium)

Direct metalation of the pyrimidine ring, followed by trapping with an electrophile, is a powerful strategy for regioselective functionalization. The generation of pyrimidin-5-yl-lithium is a key step in synthesizing 5-substituted pyrimidines. This organolithium intermediate can be used to produce both pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate in a one-pot reaction.

The process often involves the use of strong bases like lithium diisopropylamide (LDA) to deprotonate the pyrimidine ring. For example, the direct metalation of 5-bromopyrimidine (B23866) with LDA affords 4-lithio-5-bromopyrimidine, which can then react with various carbonyl compounds. This approach of deprotonative metalation is viable for introducing substituents at specific positions on the pyrimidine core, demonstrating chemoselectivity that is highly relevant for creating complex, drug-like molecules.

Ultrasonic-Assisted Synthetic Routes

The application of ultrasonic irradiation (sonochemistry) has emerged as an effective method to accelerate and enhance chemical reactions. Compared to conventional heating, ultrasound offers advantages such as significantly shorter reaction times, milder conditions, and improved yields. This technique has been successfully applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives.

For example, an ultrasound-mediated three-component reaction of 5-aminopyrazole, arylaldehydes, and indandione in ethanol was developed to synthesize pyrazolo[3,4-b]pyridine derivatives, achieving high yields (88–97%) in just 4–5 minutes. Similarly, ultrasound has been shown to be as efficient as microwave irradiation for synthesizing pyrazolo[1,5-a]pyrimidines, with better yields and shorter reaction times than conventional heating methods. The physical phenomenon of acoustic cavitation, generated by the ultrasound, is responsible for the enhanced reaction rates.

Catalytic Synthesis (e.g., Zeolite-Catalyzed Reactions)

The use of solid acid catalysts, particularly zeolites, has gained significant attention in the synthesis of pyrimidines due to their thermal stability, reusability, low cost, and environmentally benign nature. Zeolites like NaY have been employed as efficient catalysts in the one-pot, three-component synthesis of tetrahydropyrimidines by coupling a 1,3-diketone, an aldehyde, and urea/thiourea.

Zeolite-catalyzed protocols are often performed under solvent-free conditions, further enhancing their green credentials. This methodology has been successfully used for the synthesis of dihydropyrimidinones, including the drug monastrol, on a multigram scale with a recyclable catalyst. Nanozeolite NaX has also been reported as a green catalyst for synthesizing pyrazolopyrimidine derivatives under solvent-free conditions, requiring less time and lower temperatures while achieving better yields.

Functional Group Interconversions and Cyclization

Beyond building the pyrimidine ring from acyclic precursors, existing pyrimidine scaffolds can be modified through functional group interconversion (FGI). FGI involves converting one functional group into another, such as transforming a nitrile or carboxylic acid into the desired ethyl ester. For example, a common FGI is the hydrolysis of an ester precursor to yield the corresponding carboxylic acid, or conversely, the esterification of a carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

Cyclization is the critical ring-closing step in many pyrimidine syntheses. In the Dieckmann cyclization, intramolecular ester condensation is used to form a fused ring system, such as in the synthesis of the tetrahydropyrido[4,3-d]pyrimidine core from 4-[(2-cyanoethyl)amino]-2-phenyl-5-pyrimidinecarboxylates under

Ring Closure Reactions

Ring closure reactions are fundamental to the synthesis of pyrimidine derivatives. A prominent example is the Biginelli reaction, a one-pot multicomponent condensation involving an aldehyde, a β-ketoester like ethyl acetoacetate, and urea or thiourea. evitachem.comut.ac.ir This reaction is a classic and widely used method for preparing dihydropyrimidinones, which can be precursors to fully aromatic pyrimidines. evitachem.com Another approach involves the reaction of dinucleophiles, such as guanidine, acetamidine, or benzamidine, with compounds like ethyl 2,2-diformylacetate to yield 2,4-disubstituted 5-pyrimidinecarboxylates. researchgate.netscispace.com

The synthesis of fused pyrimidine systems also relies on ring closure. For instance, the Dieckmann cyclization, an intramolecular ester condensation, is used to form tetrahydropyrido[4,3-d]pyrimidine structures from 4-[(2-cyanoethyl)amino]-2-phenyl-5-pyrimidinecarboxylates under basic conditions. vulcanchem.com Similarly, the reaction of ethyl 4-chloro-2-phenyl-5-pyrimidinecarboxylate with 2-(methylamino)ethanol (B44016) leads to the formation of 8,9-dihydro-9-methyl-2-phenylpyrimido[4,5-e] vulcanchem.comijcce.ac.ir-oxazepin-5(7H)-one. researchgate.net

A variety of starting materials can be employed in these cyclization reactions. For example, the condensation of ethyl acetoacetate, an aldehyde, and urea or thiourea catalyzed by ammonium (B1175870) chloride can produce 2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. ekb.eg

Rearrangement Reactions

While less common than ring closure for the primary synthesis of the pyrimidine ring itself, rearrangement reactions can play a role in the modification of pyrimidine derivatives. For instance, the Bamberger rearrangement converts N-phenylhydroxylamine to 4-aminophenol (B1666318) in the presence of a strong acid, a reaction that showcases the transformation of substituents on a ring system. wiley-vch.de Another relevant transformation is the Beckmann rearrangement, which can be used in the synthesis of various heterocyclic compounds. wiley-vch.de

In the context of pyrimidine chemistry, rearrangements can be observed in specific derivatives. For example, the conversion of 4-(2-aminophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester to 4-(2-hydroxyanilino)-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester demonstrates an intramolecular rearrangement. researchgate.net However, it is important to note that some previously reported rearrangements of pyrimidine-5-carboxylic acid esters to 5-acylpyrimidones have been contested in subsequent studies. researchgate.net

Formation of Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines, Pyrimido[5,4-c]vulcanchem.comacs.orgbenzoxazepins)

The pyrimidine ring of this compound serves as a versatile platform for the construction of more complex, fused heterocyclic systems. These fused rings often exhibit significant biological activities.

One common strategy involves the reaction of a substituted pyrimidine with a bifunctional reagent. For example, reacting ethyl 4-chloro-5-pyrimidinecarboxylates with 2-aminopyridine (B139424) can lead to the synthesis of 5H-pyrido[1,2-a]pyrimido[5,4-e]pyrimidin-5-ones and 5H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidin-5-ones. acs.org

The synthesis of pyrimido[5,4-c] vulcanchem.comacs.orgbenzoxazepin-5(11H)ones is achieved through the reaction of 4-chloro-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester with 2-aminophenol, followed by hydrolysis and subsequent ring closure with acetic anhydride. researchgate.net This demonstrates a multi-step sequence to build a complex fused system.

Furthermore, the reaction of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (B8431330) with hydrazine (B178648) hydrate (B1144303) yields ethyl 4-hydrazinyl-2-(methylsulfanyl)pyrimidine-5-carboxylate, a key intermediate for synthesizing further fused systems. tandfonline.com The reaction of 1,3-dielectrophilic compounds with 1,3-dinucleophilic amidines is a general method for synthesizing pyrimidines that can then be used to create fused pyridazines. researchgate.net

Optimization of Reaction Conditions and Yield

To enhance the efficiency and yield of the synthesis of this compound and its derivatives, careful optimization of reaction conditions is crucial. Key factors that are often fine-tuned include the choice of solvent, reaction temperature, and the selection and concentration of catalysts.

Solvent Effects

The solvent can significantly influence the outcome of a reaction, affecting both the reaction rate and the product distribution. researchgate.net In the Biginelli reaction for the synthesis of dihydropyrimidinones, while many studies have focused on catalysts, the role of the solvent has been less quantitatively described. core.ac.uk However, it has been observed that solvent-free conditions can be highly effective, often leading to higher yields and shorter reaction times. ut.ac.irijcce.ac.ir When solvents are used, their polarity and ability to solvate reactants and intermediates are important considerations. For instance, in the synthesis of 4-arylamino-5-carboxyl pyrimidine derivatives, toluene (B28343) was found to be an effective reaction medium. jocpr.com The choice of solvent can also be critical in preventing unwanted side reactions or rearrangements. researchgate.net

Temperature Effects

Temperature is a critical parameter in controlling the kinetics of chemical reactions. For the synthesis of dihydropyrimidin-2(1H)-ones, increasing the temperature from room temperature to 70 °C was found to increase the yield due to higher reaction kinetics. ijcce.ac.ir In another study on the synthesis of similar compounds, 120 °C was determined to be an effective temperature for achieving good yields in a reasonable timeframe. ut.ac.ir However, further increasing the temperature does not always lead to better results and can sometimes be disadvantageous. informahealthcare.com The optimal temperature is often a balance between achieving a sufficient reaction rate and minimizing the formation of byproducts or decomposition of the desired product. ijcce.ac.ir

Catalyst Selection and Optimization

The choice of catalyst is paramount in many synthetic procedures for this compound derivatives. A wide range of catalysts have been employed, including both Lewis and Brønsted acids. Organocatalysts such as N-(phenylsulfonyl)benzenesulfonamide have proven effective in the one-pot synthesis of 3,4-dihydropyrimidine-2(1H)-ones. informahealthcare.com Inorganic catalysts like nano-Fe3O4@dextrin/BF3 have also been successfully used, offering the advantage of being easily separable from the reaction mixture. ijcce.ac.ir

The amount of catalyst used, or catalyst loading, is another important factor to optimize. For the N-(phenylsulfonyl)benzenesulfonamide catalyzed reaction, a 5 mol% catalyst loading was found to be optimal. informahealthcare.com Similarly, in the synthesis using nano-Fe3O4@dextrin/BF3, 30 mg of the catalyst provided the best efficiency. ijcce.ac.ir The reusability of the catalyst is also a key consideration for developing sustainable and cost-effective synthetic methods. ijcce.ac.ir

Stoichiometric Control

The synthesis of this compound and its derivatives can be achieved through various routes, where careful control of the stoichiometry of the reactants is crucial for directing the reaction towards the desired product and maximizing yields. One effective method involves the cyclocondensation of an amidinium salt with a propen-1-ol derivative, where the choice of the amidinium salt directly determines the substituent at the 2-position of the resulting pyrimidine ring.

Research by Zhichkin, Fairfax, and Eisenbeis has demonstrated a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This method utilizes the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a range of amidinium salts. organic-chemistry.org The stoichiometry between these two reactants is fundamental to the successful formation of the pyrimidine core. The selection of a specific amidinium salt allows for precise control over the functional group introduced at the C2 position of the pyrimidine.

The reaction proceeds by treating the pre-formed sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an amidinium salt in a suitable solvent. The nature of the R-group on the amidinium salt dictates the final 2-substituent on the pyrimidine-5-carboxylate product. This highlights a key aspect of stoichiometric control: the deliberate choice of a starting material to introduce a specific structural motif into the final molecule. The yields of these reactions are generally moderate to excellent, depending on the nature of the amidine used. organic-chemistry.org

The following table summarizes the outcomes of this synthetic approach with various amidinium salts, illustrating the direct relationship between the reactant stoichiometry and the resulting 2-substituted pyrimidine-5-carboxylate derivative.

| Amidinium Salt Reactant | 2-Substituent (R) | Product | Yield (%) |

| Formamidinium acetate | H | Mthis compound | 82 |

| Acetamidinium chloride | CH₃ | Methyl 2-methyl-5-pyrimidinecarboxylate | 78 |

| Phenylamidinium acetate | C₆H₅ | Methyl 2-phenyl-5-pyrimidinecarboxylate | 85 |

| 4-Chlorophenylamidinium acetate | 4-ClC₆H₄ | Methyl 2-(4-chlorophenyl)-5-pyrimidinecarboxylate | 88 |

| 4-Methoxyphenylamidinium acetate | 4-CH₃OC₆H₄ | Methyl 2-(4-methoxyphenyl)-5-pyrimidinecarboxylate | 81 |

This table is based on data from the synthesis of mthis compound derivatives, which is directly analogous to the synthesis of the corresponding ethyl esters. organic-chemistry.org

This synthetic strategy underscores the importance of stoichiometric control in the preparation of specifically substituted pyrimidine derivatives. By selecting the appropriate amidinium salt, a diverse range of functional groups can be incorporated at the 2-position of the this compound scaffold in a predictable manner.

Biological Activities and Pharmacological Potential of Ethyl 5 Pyrimidinecarboxylate Derivatives

Antimicrobial Efficacy

Derivatives of ethyl 5-pyrimidinecarboxylate have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. rjpbcs.comsemanticscholar.orgresearchgate.net

Antibacterial Activity

The antibacterial potential of this compound derivatives has been a subject of extensive research. These compounds have shown inhibitory effects against various bacterial species. semanticscholar.org

Specific derivatives of this compound have been evaluated for their activity against particular bacterial strains. For instance, certain synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated significant antibacterial activity. rjpbcs.com One study highlighted a compound, Ethyl-2,5-diamino-8-(4-bromophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate, which showed maximum activity against Staphylococcus aureus. rjpbcs.com Another derivative, Ethyl-2,5-diamino-8-(4-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate, was most effective against Bacillus cereus. rjpbcs.com Furthermore, Ethyl-2,5-diamino-8-(4-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibited the highest activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. rjpbcs.com It has been observed that fluorine-substituted compounds tend to have greater antibacterial activity against all tested microorganisms. rjpbcs.com

Another study focused on ethyl 3,5-dibromoorsellinate, a diphenyl ether derivative, which exhibited selective antibacterial activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), but showed no inhibition against several other human bacterial pathogens. nih.gov Additionally, certain N-(2-(Phenyl)-4-oxothiazolidin-3-yl)-6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives have shown significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. evitachem.com

Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity |

|---|---|---|

| Ethyl-2,5-diamino-8-(4-bromophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate | Staphylococcus aureus | Maximum activity |

| Ethyl-2,5-diamino-8-(4-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate | Bacillus cereus | Maximum activity |

| Ethyl-2,5-diamino-8-(4-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate | Escherichia coli and Pseudomonas aeruginosa | Maximum activity |

| Ethyl 3,5-dibromoorsellinate | Staphylococcus aureus (including MRSA) | Selective activity |

| N-(2-(Phenyl)-4-oxothiazolidin-3-yl)-6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives | Various Gram-positive and Gram-negative bacteria | Significant activity |

Antifungal Activity

In addition to their antibacterial properties, several this compound derivatives have been investigated for their antifungal potential. rjpbcs.comsemanticscholar.org Synthesized pyrido[2,3-d]pyrimidine derivatives have shown significant activity against fungal organisms like Aspergillus niger and Candida albicans. rjpbcs.com Specifically, Ethyl-2,5-diamino-8-(4-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate demonstrated the highest activity against Aspergillus niger, while Ethyl-5-amino-8-(4-fluorophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate was most effective against Candida albicans. rjpbcs.com

Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity |

|---|---|---|

| Ethyl-2,5-diamino-8-(4-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate | Aspergillus niger | Maximum activity |

| Ethyl-5-amino-8-(4-fluorophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate | Candida albicans | Maximum activity |

Antiviral Properties

The antiviral potential of this compound derivatives has been an active area of research, with studies demonstrating their ability to inhibit the replication of various viruses. ontosight.airesearchgate.netlookchem.com

Inhibition of Viral Replication Mechanisms

Research has shown that certain this compound derivatives can interfere with viral life cycles. For example, ethyl 2-methylthio-4-methyl-5-pyrimidine carboxylate (S-7) was found to inhibit the infectivity and replication of herpes simplex virus type 1 (HSV-1) in Vero cells. researchgate.net At a non-toxic concentration, it produced a 40% inhibition of HSV-1 infectivity. researchgate.net Another derivative, BAY 41-4109, a methyl pyrimidine (B1678525) carboxylate analog, has been shown to inhibit hepatitis B virus (HBV) replication by destabilizing the viral capsid assembly. vulcanchem.com The phenylethylamino group in some derivatives is thought to play a role in interacting with viral proteins. vulcanchem.com Furthermore, studies on picornavirus replication inhibitors have included ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate, indicating its role in broader antiviral research. nih.govnih.gov

Anticancer Research

The quest for novel anticancer agents has led to the investigation of this compound derivatives for their cytotoxic effects against various cancer cell lines. rjpbcs.comresearchgate.netresearchgate.netsciensage.info Several synthesized pyrido[2,3-d]pyrimidine-carboxylate derivatives have been screened for their antitumor activity. rjpbcs.comrasayanjournal.co.in

In one study, the cytotoxic activity of synthesized pyrimidine derivatives was evaluated against three human cancer cell lines: colon cancer (HT29), liver cancer (HepG2), and cervical cancer (Hela). rasayanjournal.co.in The results indicated that the synthesized compounds possess cytotoxic effects on these cell lines. rasayanjournal.co.in For instance, the GI50 (Growth Inhibition 50) of Ethyl-5-amino-8-(4-Chlorophenyl)-2-acetyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido(2,3-d)pyrimidine-6-carboxylate was found to be 24 µg/ml on Hela cell lines. rasayanjournal.co.in The total growth inhibition (TGI) of Ethyl-2,5-diamino-8-(4-chlorophenyl)-2-benzyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido(2,3-d)pyrimidine-6-carboxylate was observed at 39 and 40 µg/ml on HT29 and HepG2 cell lines, respectively. rasayanjournal.co.in Another derivative, Ethyl-5-amino-8-(4-fluorophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido(2,3-d)pyrimidine-6-carboxylate, showed a TGI of 49 µg/ml on Hela cell lines. rjpbcs.com

Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| Ethyl-5-amino-8-(4-Chlorophenyl)-2-acetyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido(2,3-d)pyrimidine-6-carboxylate | Hela | GI50 | 24 µg/ml |

| Ethyl-2,5-diamino-8-(4-chlorophenyl)-2-benzyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido(2,3-d)pyrimidine-6-carboxylate | HT29 | TGI | 39 µg/ml |

| Ethyl-2,5-diamino-8-(4-chlorophenyl)-2-benzyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido(2,3-d)pyrimidine-6-carboxylate | HepG2 | TGI | 40 µg/ml |

| Ethyl-5-amino-8-(4-fluorophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido(2,3-d)pyrimidine-6-carboxylate | Hela | TGI | 49 µg/ml |

Inhibition of Kinase Activity (e.g., EGFR Phosphorylation)

Derivatives of this compound have demonstrated notable potential as kinase inhibitors, a critical area in cancer therapy. Certain 2-aminopyrimidine (B69317) derivatives have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR) C797S mutant, a common cause of drug resistance in non-small cell lung cancer treatment. nih.gov One such derivative, compound A5, not only showed significant anti-proliferative effects against a cell line with this mutation but also effectively inhibited EGFR phosphorylation. nih.gov Molecular docking studies suggest that this compound binds to EGFR in a manner similar to the established inhibitor brigatinib, forming key hydrogen bonds that contribute to its potent inhibitory activity. nih.gov

Furthermore, other pyrimidine derivatives have been identified as potent inhibitors of tyrosine kinases. biosynth.com For instance, ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (B8431330) has been shown to inhibit the growth of cancer cells by preventing the production of proteins essential for cell division through its binding to tyrosine kinase. biosynth.com The development of pyrido[2,3-d]pyrimidin-5-one derivatives has also led to potent and selective inhibitors of the FMS tyrosine kinase. sigmaaldrich.com Additionally, some ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate derivatives exhibit potent inhibition of the mechanistic target of rapamycin (B549165) (mTOR), a key kinase that regulates cell growth. vulcanchem.com

Apoptosis Induction in Cancer Cell Lines

The ability to induce apoptosis, or programmed cell death, in cancer cells is a hallmark of effective anticancer agents. Several derivatives of this compound have shown promise in this regard. For example, ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate has been found to induce apoptosis in lung cancer (A549) and breast cancer (MCF-7) cell lines. The mechanism is believed to involve the modulation of key signaling pathways, leading to reduced cell proliferation and cell cycle arrest.

Similarly, a series of 2-aminopyrimidine derivatives designed to inhibit the EGFR C797S mutation were also found to induce apoptosis in the corresponding cancer cell line. nih.gov Specifically, compound A5 was shown to arrest the cell cycle at the G2/M phase and trigger apoptosis. nih.gov Studies on other fused pyran derivatives have also demonstrated their ability to induce apoptosis and cause DNA double-strand breaks in cancer cells. rsc.org Furthermore, certain pyrazole (B372694) derivatives have been shown to activate pro-apoptotic proteins like Bax, p53, and Caspase-3, highlighting the diverse mechanisms through which pyrimidine-related compounds can induce cancer cell death. nih.gov

Cytotoxic Activity against Human Cancer Cell Lines (e.g., HT29, HepG2, Hela)

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. In one study, newly synthesized pyrido[2,3-d]pyrimidine-carboxylate derivatives were evaluated for their effects on colon cancer (HT29), liver cancer (HepG2), and cervical cancer (Hela) cell lines using an MTT assay. rjpbcs.comrasayanjournal.co.ingsconlinepress.com The results indicated that these compounds possess significant cytotoxic effects against all three cell lines. rjpbcs.comrasayanjournal.co.ingsconlinepress.com

For instance, the GI50 (the concentration required to inhibit cell growth by 50%) for one of the compounds was found to be 18 µg/ml and 17 µg/ml on HT29 and HepG2 cell lines, respectively. rjpbcs.com Another derivative showed a GI50 of 24 µg/ml on Hela cells. rasayanjournal.co.in The total growth inhibition (TGI) for a specific derivative was observed at 35 µg/ml and 41 µg/ml on HT29 and HepG2 cell lines, respectively, while another compound showed a TGI of 49 µg/ml on Hela cells. rjpbcs.com The lethal concentration (LC50) for these synthesized derivatives was found to be greater than 100 µg/ml for all tested cell lines. rjpbcs.comrasayanjournal.co.ingsconlinepress.com These findings underscore the potential of this class of compounds as broad-spectrum anticancer agents. rjpbcs.comrasayanjournal.co.ingsconlinepress.com

Table 1: Cytotoxic Activity of this compound Derivatives

| Cell Line | Compound | GI50 (µg/ml) | TGI (µg/ml) | LC50 (µg/ml) | Reference |

|---|---|---|---|---|---|

| HT29 (Colon) | 9b | 18 | 35 | >100 | rjpbcs.com |

| HepG2 (Liver) | 9b | 17 | 41 | >100 | rjpbcs.com |

| Hela (Cervical) | 8a | 49 | - | >100 | rjpbcs.com |

| Hela (Cervical) | 6b | 24 | - | >100 | rasayanjournal.co.in |

| HT29 (Colon) | 6d | 21 | - | >100 | rasayanjournal.co.in |

| HepG2 (Liver) | 6d | 19 | - | >100 | rasayanjournal.co.in |

| HT29 (Colon) | 6e | - | 39 | >100 | rasayanjournal.co.in |

| HepG2 (Liver) | 6e | - | 40 | >100 | rasayanjournal.co.in |

| Hela (Cervical) | 6a | - | 47 | >100 | rasayanjournal.co.in |

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition

Certain derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. A novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and evaluated for this purpose. nih.gov One compound, 10q, demonstrated the most potent inhibitory activity against AChE with an IC50 value of 0.88 ± 0.78 μM, which was more effective than the reference drug Huperzine-A. nih.gov This compound showed weaker inhibition of butyrylcholinesterase (BuChE), indicating its selectivity for AChE. nih.gov Molecular docking studies revealed that compound 10q could simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mode. nih.gov Other research has also explored 5H-thiazolo[3,2-a]pyrimidine derivatives as a new class of acetylcholinesterase inhibitors. semanticscholar.org

Topoisomerase IV Inhibition

Bacterial topoisomerases, including DNA gyrase and topoisomerase IV, are well-established targets for the development of new antibacterial agents. nih.govresearchgate.net While fluoroquinolones are common inhibitors, resistance is a growing concern, driving the search for novel inhibitors. nih.govresearchgate.net The ATPase subunits of these enzymes, GyrB and ParE, are less explored targets. nih.govresearchgate.net ATP-competitive inhibitors of GyrB and/or ParE are of particular interest. nih.gov Although specific studies focusing solely on this compound derivatives as topoisomerase IV inhibitors are not prevalent in the provided results, the broader class of pyrimidine derivatives is being investigated in this context. The development of non-quinolone based inhibitors targeting these enzymes is an active area of research. researchgate.net

H+/K+-ATPase Inhibition

This compound derivatives have been synthesized and evaluated for their antiulcer properties, specifically as inhibitors of the H+/K+-ATPase, also known as the proton pump. researchgate.netjst.go.jp One such compound, ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, was identified as an H+/K+-ATPase inhibitor. researchgate.netjst.go.jpresearchgate.net This compound demonstrated mucosal protective effects against ethanol-induced gastric lesions in rats. jst.go.jpresearchgate.net The mechanism of action involves the inhibition of the proton pump in the parietal cells of the stomach, which is responsible for gastric acid secretion. jst.go.jp Further studies have explored the reaction of this compound with alkylthiols under acidic conditions to better understand its mechanism of action within the acidic environment of the parietal cells. jst.go.jp

FMS Tyrosine Kinase Inhibition

The FMS proto-oncogene-encoded tyrosine kinase (FMS) is a crucial receptor for macrophage colony-stimulating factor (M-CSF), playing a vital role in the proliferation, differentiation, and survival of macrophages. Its dysregulation is implicated in various inflammatory diseases and cancers, making it a key therapeutic target. ijcrt.org this compound derivatives have emerged as important precursors in the synthesis of potent FMS kinase inhibitors.

Specifically, compounds like ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate serve as key starting materials for creating more complex heterocyclic systems with enhanced inhibitory activity. chemicalbook.com Researchers have successfully used this precursor to synthesize pyrimidinopyridones, a class of compounds identified as potential FMS tyrosine kinase inhibitors. chemicalbook.comgoogle.com

Further molecular design has led to the development of pyrido[2,3-d]pyrimidin-5-one derivatives, which have demonstrated potent and selective inhibition of FMS kinase. nih.gov In one study, the introduction of an amide substituent at the 6-position of the pyridone core significantly increased potency. A notable compound from this series, designated as compound 24, was found to effectively inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in mice by over 80%, highlighting its potential as an anti-inflammatory agent acting via FMS inhibition. nih.gov Additionally, fused pyrrolo-pyrimidine compounds derived from the this compound scaffold are being explored for their utility in treating diseases associated with FMS kinase activity, such as breast, prostate, lung, and ovarian cancers. ijcrt.org

Anti-inflammatory Investigations

The pyrimidine nucleus is a common feature in molecules exhibiting anti-inflammatory properties. semanticscholar.orgresearchgate.net Derivatives of this compound have been the subject of numerous investigations, revealing significant potential in mitigating inflammatory responses. semanticscholar.orgnih.gov These compounds often exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes and the modulation of cytokine signaling pathways. nih.gov

For instance, studies on ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate demonstrated a significant reduction in carrageenan-induced paw edema in rat models, a classic test for acute inflammation. Other research has focused on synthesizing novel series of pyrimidine-5-carboxylate derivatives and screening them for anti-inflammatory activity, with many showing promising results. semanticscholar.org The structural versatility of the pyrimidine ring allows for modifications that can enhance solubility and biological activity, making it an attractive scaffold for developing new and safer anti-inflammatory drugs. semanticscholar.org

A primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the direct inhibition of pro-inflammatory enzymes and the suppression of cytokine production. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation, and their inhibition is a key strategy for many anti-inflammatory drugs.

One study identified ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate as a potent inhibitor of the transcription factors AP-1 and NF-κB. researchgate.net These factors are crucial for the expression of many pro-inflammatory genes. The compound was found to inhibit the production of the cytokines Interleukin-2 (IL-2) and Interleukin-8 (IL-8). researchgate.net Similarly, certain Schiff base derivatives of ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate have been shown to suppress nitric oxide (NO) production in macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.

Research on specific derivatives has provided detailed insights into their enzyme-inhibiting capabilities. For example, the inhibitory effects of ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate on COX enzymes were quantified, as shown in the table below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Ethyl 2-(methylsulfanyl)-4-(naphthyloxy)-5-pyrimidinecarboxylate | 6.74 | 1.10 |

| Celecoxib | 0.04 | 0.04 |

| Indomethacin | 9.17 | - |

Table 1: Inhibitory Effects on COX Enzymes. This table shows the half-maximal inhibitory concentration (IC50) values for a derivative against COX-1 and COX-2, compared to standard anti-inflammatory drugs.

Cardiovascular System Modulation

The pyrimidine scaffold is a fundamental component of numerous drugs used to treat cardiovascular disorders. nih.gov Well-known cardiovascular agents like the vasodilator minoxidil (B1677147) and the HMG-CoA reductase inhibitor rosuvastatin (B1679574) contain a pyrimidine core. nih.gov Consequently, derivatives of this compound have been extensively explored for their potential to modulate the cardiovascular system, leading to the discovery of compounds with calcium channel blocking and antihypertensive activities. nih.govjuniperpublishers.com

Calcium channel blockers (CCBs) are a cornerstone in the management of hypertension and other cardiovascular conditions. They function by inhibiting the influx of Ca²⁺ ions into vascular smooth muscle cells, leading to vasodilation. Several this compound derivatives, particularly those based on the dihydropyrimidine (B8664642) (DHP) structure, have shown significant calcium channel blocking activity. mdpi.com

In one study, a series of novel Biginelli-derived pyrimidines were synthesized and evaluated for their ability to antagonize KCl-induced contractions in isolated rabbit jejunum and rat colon. mdpi.com Six compounds from this series demonstrated notable inhibitory effects, indicating their potential as CCBs. The results of the preliminary screening are detailed in the table below.

| Compound | Inhibition of KCl-induced Contractions (%) |

|---|---|

| 2 | 60 |

| 3a | 55 |

| 3b | 50 |

| 4 | 65 |

| 11 | 70 |

| 13 | 58 |

| Nifedipine (Reference) | 100 |

Table 2: Calcium Channel Blocking Activity of Pyrimidine Derivatives. mdpi.com This table displays the percentage inhibition of KCl-induced contractions by the test compounds at a concentration of 10⁻⁵ M.

Further research into thiazolo[3,2-a]pyrimidine derivatives, known for their antihypertensive properties, has suggested that their mechanism of action may involve calcium channel blockade. nih.govresearchgate.net Studies have shown that the vasodilator effect of some pyrimidine derivatives is endothelium-independent and involves antagonism of Ca²⁺ channels. nih.gov

Building on their calcium channel blocking activity, many this compound derivatives exhibit significant antihypertensive potential. juniperpublishers.commdpi.com Dihydropyrimidine derivatives, such as 3-carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters, have been identified as effective, orally active antihypertensive agents. juniperpublishers.com

Broad Spectrum Pharmacological Evaluations

Beyond their specific roles in inflammation and cardiovascular modulation, derivatives of this compound have been evaluated for a wide array of other pharmacological activities. The versatility of the pyrimidine core allows for the development of compounds with diverse therapeutic applications. semanticscholar.orglookchem.com

Extensive research has demonstrated that these derivatives possess significant antimicrobial, anticancer, and antiviral properties. lookchem.comrjpbcs.com For example, various pyrido(2,3-d)pyrimidine-carboxylate derivatives have shown promising results in antitumor screenings against human cancer cell lines. rjpbcs.comrasayanjournal.co.in Other studies have highlighted their effectiveness against various bacterial and fungal strains. semanticscholar.orglookchem.com The broad-spectrum potential even extends to applications in agriculture as insecticides and herbicides. lookchem.com More recently, investigations have begun to uncover the neuroprotective and anti-neuroinflammatory potential of certain triazole-pyrimidine hybrids. nih.gov

| Pharmacological Activity | Derivative Class | Reference |

|---|---|---|

| Anticancer / Antitumor | Pyrido(2,3-d)pyrimidines, Thiazolo[3,2-a]pyrimidines | rjpbcs.comrasayanjournal.co.in |

| Antimicrobial (Antibacterial/Antifungal) | General Pyrimidine-5-carboxylates, Pyrido(2,3-d)pyrimidines | semanticscholar.orglookchem.com |

| Antiviral | General Pyrimidine-5-carboxylates | lookchem.com |

| Neuroprotective | Triazole-Pyrimidine Hybrids | nih.gov |

| Agricultural (Insecticide/Herbicide) | Ethyl 4-chloro-2-phenyl-5-pyrimidinecarboxylate | lookchem.com |

Table 3: Summary of Broad-Spectrum Pharmacological Activities of this compound Derivatives.

This wide range of biological activities underscores the importance of the this compound scaffold as a privileged structure in drug discovery, with ongoing research continuing to unveil new therapeutic possibilities.

Antimalarial Activity

Malaria remains a significant global health issue, and the development of new antimalarial agents is crucial to combat drug-resistant strains of Plasmodium falciparum. Pyrimidine derivatives have been a focal point of this research. nih.gov

A series of 4-aminoquinoline–pyrimidine hybrids, including those with an this compound moiety, have been synthesized and evaluated for their antimalarial properties. nih.gov Research into these hybrids has revealed that modifications at the C-5 position of the pyrimidine ring significantly influence their activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For instance, replacing a C-5 ethyl ester with a methyl ester was found to decrease antimalarial activity. nih.gov Conversely, another study on pyrimethamine (B1678524) analogues, where the 6-ethyl substituent was modified, showed that some derivatives displayed notable activity against Plasmodium berghei in mice, although at levels lower than the parent drug. nih.gov The combination of pyrimethamine with sulphamethoxazole is also noted as a novel antimalarial therapy. juniperpublishers.com

Table 1: Antimalarial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Target/Strain | Key Finding | Reference |

|---|---|---|---|

| 4-aminoquinoline–pyrimidine hybrids | P. falciparum (CQS and CQR strains) | The ester group at the C-5 position of the pyrimidine ring influences antimalarial activity. | nih.gov |

| Ethyl 2-(4-((7-chloroquinolin-4-yl)amino)butylamino)-4-methyl-6-(2-nitrophenyl)pyrimidine-5-carboxylate | P. falciparum | Serves as a key structure in developing potent antimalarial hybrids. | nih.gov |

| 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine (Pyrimethamine) analogues | Plasmodium berghei | Modified analogues showed activity ranging from 1/4 to 1/16 that of pyrimethamine. | nih.gov |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a leading cause of mortality worldwide, necessitating the discovery of new therapeutic agents. nih.gov Pyrimidine-containing compounds have gained significant attention, with several entering clinical trials. nih.gov

Derivatives of this compound are among the structures being investigated for their antitubercular potential. For example, a series of 1,2,3,4-tetrahydro-4-oxo-6-(5-substituted 2-phenyl-1H-indol-3-yl)-2-thioxopyrimidine-5-carbonitrile derivatives were synthesized and evaluated, with some compounds showing promising in vitro antitubercular activity. evitachem.com Similarly, newly synthesized Pyrido(2,3-d)pyrimidine-carboxylate derivatives have demonstrated moderate to considerable activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been employed to understand the structural requirements for the antitubercular activity of pyrimidine derivatives against targets like cytochrome P450 14-alpha-sterol demethylase (CYP51). journaljpri.com

Table 2: Antitubercular Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Target/Strain | Key Finding | Reference |

|---|---|---|---|

| 1,2,3,4-tetrahydro-4-oxo-6-(5-substituted 2-phenyl-1H-indol-3-yl)-2-thioxopyrimidine-5-carbonitrile derivatives | In vitro antimicrobial and antitubercular screens | Compound 4a in the series exhibited promising antitubercular activity. | evitachem.com |

| Pyrido(2,3-d)pyrimidine-carboxylate derivatives | General antimicrobial and anticancer screens | Showed moderate to considerable activity. | researchgate.net |

| Various pyrimidine derivatives | M. tuberculosis H37Rv | QSAR studies identified key physicochemical parameters for activity. Docking studies showed binding with cytochrome P450 14alpha-sterol demethylases (CYP51). | journaljpri.com |

Anthelmintic Activity

Helminth infections affect a vast portion of the world's population, particularly in tropical regions, and resistance to current anthelmintic drugs is a growing concern. derpharmachemica.com Pyrimidine derivatives have been explored as a source of new anthelmintic agents, inspired by the activity of drugs like Pyrantel Pamoate, which acts as a neuromuscular blocking agent in helminths. derpharmachemica.com

A study focused on new pyrimidine derivatives bearing sulphonamide and carboxamide moieties investigated their in vitro anthelmintic properties. shd-pub.org.rs All the synthesized compounds demonstrated anthelmintic activity. Specifically, several compounds showed significant effects on the paralysis and death times of worms at a concentration of 100 mg/mL, comparable to the standard drug albendazole. shd-pub.org.rs

Table 3: Anthelmintic Activity of Pyrimidine Sulphonamide Carboxamide Derivatives

| Compound | Concentration | Mean Paralyzing Time (min) | Mean Death Time (min) | Reference |

|---|---|---|---|---|

| 21a | 100 mg/mL | 15 | 18 | shd-pub.org.rs |

| 21b | 100 mg/mL | 19 | 24 | shd-pub.org.rs |

| 21c | 100 mg/mL | 14 | 16 | shd-pub.org.rs |

| 21g | 100 mg/mL | 19 | 20 | shd-pub.org.rs |

| 21m | 100 mg/mL | 19 | 25 | shd-pub.org.rs |

| Albendazole (Standard) | 100 mg/mL | 10 | 13 | shd-pub.org.rs |

Antidiabetic Properties

Diabetes mellitus is a chronic metabolic disorder characterized by high blood glucose levels. remedypublications.com One therapeutic strategy involves the inhibition of α-amylase and α-glucosidase, enzymes that break down carbohydrates. remedypublications.compharmj.org.ua Dihydropyrimidine (DHPM) derivatives, including this compound analogues, have been identified as promising scaffolds for developing antidiabetic agents. evitachem.comnih.gov

Studies on various DHPM derivatives have demonstrated significant hypoglycemic activity. For instance, Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and related compounds showed notable hypoglycemic effects. evitachem.com In vivo studies on rats treated with streptozotocin (B1681764) to induce diabetes showed that certain fused pyrimidine derivatives could significantly reduce serum glucose levels and inhibit α-amylase activity. nih.gov Molecular docking studies have further supported these findings, showing that pyrimidine derivatives can bind effectively to the active sites of diabetic enzyme targets. remedypublications.compharmj.org.ua

Table 4: Antidiabetic Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Model/Target | Key Finding | Reference |

|---|---|---|---|

| Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | In vivo hypoglycemic studies | Exhibited significant hypoglycemic activity. | evitachem.com |

| Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | In vivo hypoglycemic studies | Demonstrated notable hypoglycemic activity. | evitachem.com |

| Fused Pyrimidine Derivatives (Compounds 4 & 5) | Streptozotocin-induced diabetic rats | Significantly reduced serum glucose and inhibited α-amylase by up to 75.29%. | nih.gov |

| S-derivatives of 6-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)pyrimidine-2,4(1H,3H)-diones | α-glucosidase (in silico) | Showed high affinity for the enzyme's active site with binding energies from -8.5 to -9.2 kcal/mol. | pharmj.org.ua |

Antioxidant Activity

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Pyrimidine derivatives have been investigated for their ability to scavenge free radicals. evitachem.com The structural features of these compounds, particularly the presence of phenolic hydroxyl groups, are often linked to their antioxidant function. juniperpublishers.com

Research on various this compound derivatives has confirmed their antioxidant potential. Ethyl 1,6-dihydro-6-oxo-2-(3-trifluoromethylanilino)-5-pyrimidinecarboxylate, a 1,4-naphthoquinone (B94277) derivative, was noted for its ability to reduce carbonyl group formation in proteins during oxidative modification. evitachem.com A study evaluating a series of substituted pyrimidines found that many derivatives exhibited significant free radical scavenging activity in the DPPH assay, with some showing inhibitory activity many folds better than the standard butylated hydroxytoluene (BHT). juniperpublishers.com For example, a derivative with 3,4-dihydroxybenzylidene substitution was found to be the most active, with an IC50 value of 42.9 ± 0.31 μM. juniperpublishers.com

Table 5: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Assay/Method | Result (IC50 value) | Reference |

|---|---|---|---|

| 3,4-dihydroxybenzylidene pyrimidine analogue (Analogue 26) | DPPH radical scavenging | 42.9 ± 0.31 μM | juniperpublishers.com |

| 4-hydroxy-3,5-dimethoxy substituted pyrimidine (Compound 1) | DPPH radical scavenging | 55.6 ± 2.1 μM | juniperpublishers.com |

| Butylated hydroxytoluene (BHT) (Standard) | DPPH radical scavenging | 128.83 ± 2.1 μM | juniperpublishers.com |

| Ethyl 4-(4-(Benzyloxy)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate | General antioxidant screens | Investigated for antioxidant and radioprotective activities. | evitachem.com |

| Ethyl 1,6-dihydro-6-oxo-2-(3-trifluoromethylanilino)-5-pyrimidinecarboxylate | Oxidative protein modification studies | Effectively reduced carbonyl group formation. | evitachem.com |

Molecular Mechanisms of Action and Biological Interactions

Target Identification and Binding Affinities

The specificity and strength with which these compounds bind to biological targets like enzymes and receptors are fundamental to their mechanism of action.

Enzyme Binding Interactions

Derivatives of ethyl 5-pyrimidinecarboxylate have been shown to interact with a variety of enzymes. For instance, certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The binding is often facilitated by hydrophobic interactions, where nonpolar parts of the molecule, such as a methylsulfanyl group, fit into hydrophobic pockets of the enzyme. The pyrimidine (B1678525) ring itself can participate in hydrogen bonding and π-π stacking interactions with the enzyme's active site.

Some derivatives have also been investigated for their potential to inhibit dihydroneopterin aldolase, an enzyme involved in folate metabolism, which could have implications for their pharmacological effects. smolecule.com Another area of study involves the inhibition of xanthine (B1682287) oxidase, an enzyme responsible for uric acid production, by compounds sharing the pyrimidinecarboxylate core. evitachem.com Furthermore, certain analogs have demonstrated inhibitory activity against kinases like the mechanistic target of rapamycin (B549165) (mTOR), calcium/calmodulin-dependent protein kinase II (CaMKII), and eukaryotic elongation factor-2 kinase (eEF-2K) by binding to their ATP-binding pockets. vulcanchem.com

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Type of Interaction | Potential Effect | Reference |

| Naphthyloxy-substituted | Cyclooxygenase (COX) | Hydrophobic, Hydrogen bonding, π-π stacking | Anti-inflammatory | |

| Amino-substituted | Dihydroneopterin aldolase | Not specified | Modulation of folate metabolism | smolecule.com |

| Thienyl-substituted | Xanthine oxidase (XO) | Not specified | Reduction of uric acid production | evitachem.com |

| Tetrahydropyrido-fused | mTOR, CaMKII, eEF-2K | ATP-binding pocket interaction | Anti-proliferative, Modulation of protein synthesis | vulcanchem.com |

Receptor Modulation

The interaction of this compound derivatives with cellular receptors is another critical aspect of their biological activity. These compounds can modulate receptor function, thereby affecting cell signaling pathways involved in processes like inflammation and cancer progression. evitachem.com The precise nature of receptor modulation depends on the specific derivative and the biological context. evitachem.com For example, some derivatives are being explored for their ability to bind to receptors that regulate neurotransmission or other cellular signaling events. evitachem.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have provided valuable insights into optimizing their therapeutic potential. researchgate.net

Influence of Pyrimidine Ring Substituents on Activity

The substituents on the pyrimidine ring play a pivotal role in determining the biological activity of these compounds. For example, in the context of anti-inflammatory activity through COX enzyme inhibition, electron-donating groups on the pyrimidine ring have been found to enhance activity. The type and position of substituents can significantly affect binding affinity to target enzymes.

Research on inhibitors of AP-1 and NF-κB mediated gene expression has shown that modifications at the 2, 4, and 5 positions of the pyrimidine ring can lead to changes in potency. researchgate.net For instance, replacing the hydrogen of an NH group at the 2-position with an alkyl or other groups can improve potency. researchgate.net Conversely, substituting the ethyl ester at the 5-position with various bioisosteres like oxazoline (B21484) or isoxazole (B147169) was found to decrease activity. researchgate.net The substitution of a 4-chlorophenyl group on the pyrimidine nucleus has been reported to enhance anti-cancer effectiveness. gsconlinepress.com

Role of Ethyl Ester and Other Functional Groups on Lipophilicity and Membrane Permeation

The ethyl ester group at the 5-position is a key functional group that influences the compound's physicochemical properties, such as solubility and reactivity in organic solvents. vulcanchem.com This group is often employed in drug design to improve oral bioavailability by enhancing solubility and the ability to cross biological membranes. ontosight.ai The lipophilicity, or fat-solubility, of the molecule is a critical factor for its cellular uptake and distribution.

Identification of Pharmacophoric Moieties (e.g., 4-thioxopyrimidine portion)

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. For certain pyrimidine derivatives, the 4-thioxopyrimidine portion has been identified as a key pharmacophoric feature. researchgate.net This moiety is a recognized structural component in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net Docking studies have suggested that the thioxopyrimidine part of some molecules interacts with target enzymes through hydrogen bonds. researchgate.net

Interactions with Nucleic Acid Metabolism

The structural similarity of pyrimidine-based compounds to the endogenous pyrimidine bases (cytosine, thymine, and uracil) that form the building blocks of nucleic acids provides a strong basis for their potential interaction with the machinery of nucleic acid metabolism. While direct and detailed research on the specific molecular interactions of this compound is limited, the broader class of pyrimidine derivatives has been a subject of extensive investigation, revealing various mechanisms by which they can perturb the synthesis and function of DNA and RNA. These compounds can act as antimetabolites, interfering with the enzymatic pathways responsible for nucleotide synthesis, or function as fraudulent nucleosides that, upon incorporation into DNA or RNA, disrupt their structure and function.

The inhibition of DNA synthesis and replication is a key mechanism through which many pyrimidine derivatives exert their biological effects, particularly in the context of antiviral and anticancer activities. ontosight.aiontosight.ai Although specific studies detailing the inhibitory action of this compound on DNA synthesis are not extensively documented, the activities of structurally related compounds offer significant insights into its potential mechanisms.

One of the primary ways pyrimidine analogs interfere with DNA synthesis is by targeting enzymes essential for the production of deoxyribonucleotides, the precursors of DNA. For instance, some pyrimidine derivatives have demonstrated the ability to inhibit dihydrofolate reductase (DHFR). ontosight.ai This enzyme is critical for regenerating tetrahydrofolate, a cofactor required for the synthesis of thymidylate, a key component of DNA. Inhibition of DHFR leads to a depletion of the thymidine (B127349) triphosphate pool, which in turn halts DNA replication.

Furthermore, pyrimidine derivatives can be metabolized within the cell to their corresponding nucleoside and nucleotide forms. These analogs can then compete with their natural counterparts for incorporation into the growing DNA chain by DNA polymerases. smolecule.com The incorporation of a fraudulent nucleotide can lead to chain termination, where the DNA polymerase is unable to add the next nucleotide, or it can alter the structure of the DNA, leading to errors in replication and transcription. For example, the well-known pyrimidine analog, 5-Fluorouracil, undergoes intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, thereby blocking DNA synthesis. lookchem.com Another example is the nucleoside analog 5'-O-Ethyl cytosine arabinoside, which interferes with DNA synthesis by being incorporated into the DNA strand and causing premature chain termination. ontosight.ai

Research on substituted ethyl pyrimidinecarboxylate derivatives has provided further evidence for their role in inhibiting DNA replication. Some derivatives have been investigated as antiviral agents that specifically inhibit viral DNA synthesis. ontosight.ai For instance, Ethyl-2-methylthio-4-methyl-5-pyrimidinecarboxylate was found to inhibit the multiplication of poliovirus. researchgate.net Similarly, certain pyrido[2,3-d]pyrimidine-carboxylate derivatives have shown dose-dependent inhibition of viral DNA replication. researchgate.net In the context of cancer, the interference with DNA replication in rapidly dividing cancer cells is a primary mechanism of action for many pyrimidine-based chemotherapeutics. ontosight.aiontosight.ai

The potential for this compound to be a precursor for nucleobase analogs further supports its possible role in the inhibition of DNA synthesis. smolecule.com As a precursor, it could be enzymatically modified and incorporated into nucleic acids, thereby disrupting their normal function. smolecule.com

The following table summarizes the findings on the inhibition of DNA synthesis by various pyrimidine derivatives, providing a basis for the potential mechanisms of this compound.

| Compound/Derivative Class | Finding | Implied Mechanism of Action |

| Pyrimidine Derivatives | Can act as inhibitors of dihydrofolate reductase. ontosight.ai | Depletion of thymidylate, a necessary precursor for DNA synthesis. |

| Pyrimidine Derivatives | Can be metabolized to nucleoside analogs and incorporated into DNA. smolecule.comontosight.ai | Chain termination or structural alteration of DNA, leading to replication errors. |

| 5-Fluorouracil | Metabolite (FdUMP) inhibits thymidylate synthase. lookchem.com | Blocks the synthesis of thymidine, a key component of DNA. |

| Ethyl-2-methylthio-4-methyl-5-pyrimidinecarboxylate | Inhibited the multiplication of poliovirus. researchgate.net | Interference with viral replication machinery, potentially including DNA or RNA synthesis. |

| Pyrido[2,3-d]pyrimidine-carboxylate derivatives | Showed dose-dependent inhibition of viral DNA replication. researchgate.net | Direct or indirect inhibition of viral DNA polymerase or other replication-associated enzymes. |

| 5'-O-Ethyl cytosine arabinoside | Is incorporated into DNA during replication, leading to premature chain termination. ontosight.ai | Acts as a fraudulent nucleotide, halting the process of DNA elongation. |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of ethyl 5-pyrimidinecarboxylate, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The characteristic resonances of the ethyl group protons and the pyrimidine (B1678525) ring protons are key identifiers.

The ethyl group exhibits a typical triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons on the pyrimidine ring appear as distinct singlets or doublets, depending on their substitution and coupling with adjacent nuclei. For instance, in a related derivative, ethyl 4-chloro-2-phenyl-5-pyrimidinecarboxylate, duplication of some signals in the ¹H-NMR spectra was observed, which was attributed to a mixture of conformers in solution. lookchem.com

Table 1: Representative ¹H NMR Spectral Data for Ethyl Pyrimidinecarboxylate Derivatives

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference |

|---|---|---|---|

| Ethyl (CH₃) | 1.2–1.4 | Triplet | vulcanchem.com |

| Ethyl (CH₂) | 4.2–4.4 | Quartet | vulcanchem.com |

| Pyrimidine Ring Protons | 6.8–8.1 | Multiplet | vulcanchem.com |

Note: The chemical shifts are indicative and can vary based on the solvent and specific substituents on the pyrimidine ring.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum.

SpectraBase, a comprehensive spectral database, contains multiple ¹³C NMR spectra for this compound, recorded in solvents such as Acetone-D6. spectrabase.com These spectra are crucial for confirming the presence of all carbon atoms and their chemical environments within the molecule. For example, in a study of pyrimidine-5-carboxylic acid derivatives, the chemical shift of the carbonyl carbon atom at 170.7 ppm was a key feature in the ¹³C NMR spectrum. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| Ethyl (CH₃) | ~14 | spectrabase.com |

| Ethyl (CH₂) | ~60 | spectrabase.com |

| Pyrimidine Ring Carbons | 120-160 | spectrabase.com |

Note: The chemical shifts are approximate and can be influenced by the solvent and substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound and its derivatives. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. This allows for the accurate determination of the molecular weight. For example, in the analysis of a derivative, ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate, the predicted [M+H]⁺ ion was at m/z 446.1. vulcanchem.com Similarly, various other substituted pyrimidinecarboxylates have been characterized by ESI-MS, showing their respective [M+H]⁺ ions. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While direct GC-MS data for this compound is not explicitly available in the search results, related compounds have been analyzed using this method. evitachem.comvulcanchem.com For a compound to be amenable to GC-MS analysis, it must be sufficiently volatile and stable under the high temperatures of the GC inlet. vulcanchem.com The mass spectrum obtained from GC-MS provides a fragmentation pattern that can be used as a fingerprint for identification. For instance, the GC-MS analysis of ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed a top peak at m/z 57. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, an IR spectrum is generated, which serves as a molecular fingerprint. For this compound, key absorptions correspond to the vibrations of its constituent parts: the pyrimidine ring, the ethyl ester group, and the various C-H bonds. Characteristic absorption bands for related pyrimidine structures include the C=O stretch from the ester, typically found around 1700 cm⁻¹, and vibrations from the pyrimidine ring itself. vulcanchem.com